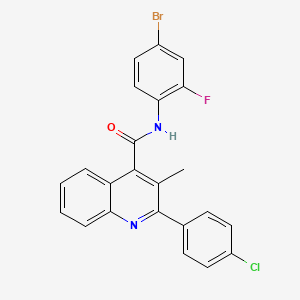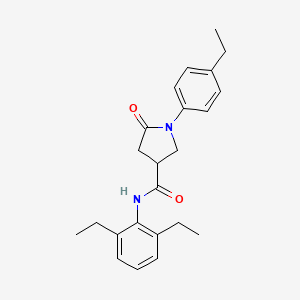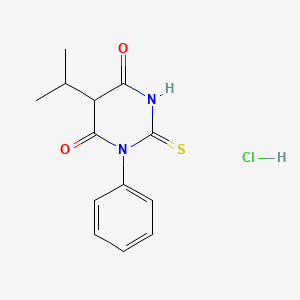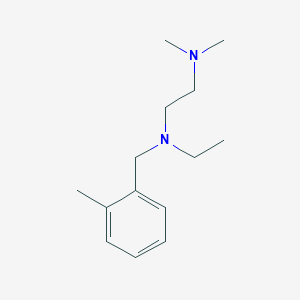![molecular formula C20H19N3O2S B4959762 2,5-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide](/img/structure/B4959762.png)
2,5-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide, also known as PMSF, is a chemical compound widely used in scientific research. This compound is a protease inhibitor that has been used to study the biochemical and physiological effects of proteases in various organisms. The purpose of
Mécanisme D'action
2,5-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide acts as a serine protease inhibitor by forming a covalent bond with the serine residue in the protease active site. This covalent bond blocks the catalytic activity of the protease, preventing it from hydrolyzing peptide bonds in proteins. 2,5-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide is a reversible inhibitor, and the covalent bond can be broken by hydrolysis in the presence of water.
Biochemical and Physiological Effects
2,5-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide has been shown to have a wide range of biochemical and physiological effects. In addition to inhibiting serine proteases, 2,5-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide has been shown to inhibit other enzymes, including lipases, esterases, and phospholipases. 2,5-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2,5-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide has been used to study the role of proteases and other enzymes in various biological processes, including blood coagulation, inflammation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide has several advantages for lab experiments. It is a stable compound that can be stored at room temperature for extended periods. 2,5-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide is also a reversible inhibitor, which allows researchers to control the degree of protease inhibition. However, 2,5-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide has some limitations. It is not effective against all proteases, and some proteases may require higher concentrations of 2,5-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide to achieve inhibition. 2,5-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide can also be toxic at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on 2,5-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide. One area of research is the development of more potent and selective protease inhibitors. Another area of research is the identification of new protease targets for 2,5-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide and other protease inhibitors. 2,5-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Future research may focus on the development of new drugs based on 2,5-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide and other protease inhibitors.
Méthodes De Synthèse
2,5-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide can be synthesized in several ways. One of the most common methods is the reaction between 2,5-dimethylbenzenesulfonyl chloride and 2-pyridinecarboxaldehyde in the presence of hydrazine hydrate. The reaction produces 2,5-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide as a yellow crystalline powder with a melting point of 91-93°C.
Applications De Recherche Scientifique
2,5-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide is widely used in scientific research as a protease inhibitor. Proteases are enzymes that catalyze the hydrolysis of peptide bonds in proteins. 2,5-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide inhibits the activity of serine proteases, which are a type of protease that contains a serine residue in the active site. 2,5-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide has been used to study the role of proteases in various biological processes, including blood coagulation, inflammation, and apoptosis.
Propriétés
IUPAC Name |
2,5-dimethyl-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-15-11-12-16(2)19(14-15)26(24,25)23-22-20(17-8-4-3-5-9-17)18-10-6-7-13-21-18/h3-14,23H,1-2H3/b22-20- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZOCOXUHJUFSU-XDOYNYLZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N/N=C(/C2=CC=CC=C2)\C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N'-[(Z)-phenyl(pyridin-2-yl)methylidene]benzenesulfonohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-dimethoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4959692.png)
![1-methyl-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}piperazine](/img/structure/B4959695.png)
![N-(4-chlorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4959703.png)
![1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine](/img/structure/B4959708.png)


![11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4959741.png)


![N-(4-methoxyphenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4959760.png)
![3-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4959774.png)
![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4959782.png)
